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Compound of Interest

Compound Name: 2-Ethylbutyric acid

Cat. No.: B031108 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These notes provide comprehensive information on the application of 2-Ethylbutyric acid as a

flavoring agent in food science research. This document includes its sensory properties,

regulatory status, and detailed protocols for its analysis and evaluation.

Application Notes
Introduction
2-Ethylbutyric acid (IUPAC name: 2-ethylbutanoic acid) is a branched-chain fatty acid known

for its significant role as a flavoring agent in the food industry.[1][2] It is a clear, colorless to light

yellow liquid with a characteristic pungent, rancid, and oily-fruity odor.[1][3][4] This compound is

found naturally in a variety of foods, including guava, wheaten bread, and numerous cheeses

like Parmesan, blue, and cheddar, as well as fruits such as apples, bananas, and pineapples.

[1]

Its primary application in food science is to impart or enhance specific flavor profiles. It is widely

employed to create fruity notes, especially for strawberry and pineapple, as well as contributing

to the characteristic flavors of cheese and nuts.[5][6]

Regulatory Status and Safety
2-Ethylbutyric acid is recognized as a safe flavoring substance by major international

regulatory bodies. The Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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concluded that there is "no safety concern at current levels of intake when used as a flavouring

agent".[3][7] In the United States, it is listed by the FDA as a synthetic flavoring substance

permitted for direct addition to food for human consumption (21 CFR 172.515) and is

designated as Generally Recognized as Safe (GRAS) by the Flavor and Extract Manufacturers

Association (FEMA).[3][8][9]

Applications in Flavor Research
Flavor Profile Contribution: The sensory profile of 2-Ethylbutyric acid is complex, described

as acidic, fruity, and tropical with a creamy aftertaste.[1][10] Its odor profile includes notes of

berry, whiskey, and dairy.[2][10] This versatility allows its use across a wide spectrum of

flavor formulations.

Flavor Formulations: It is a key component in building fruit flavors like strawberry, pineapple,

and guava.[1][5][6] It is also instrumental in creating the sharp, tangy notes characteristic of

many fermented dairy products and various types of cheese.[5]

Analytical Standard: Due to its stability and purity, 2-Ethylbutyric acid is frequently used as

an internal standard for the accurate quantification of volatile fatty acids (VFAs) in various

complex matrices, such as biological and environmental samples, using chromatographic

techniques.[1][5][11]

Data Presentation
The quantitative data for 2-Ethylbutyric acid are summarized in the tables below for easy

reference and comparison.

Table 1: Physicochemical Properties of 2-Ethylbutyric Acid
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Property Value References

Molecular Formula C₆H₁₂O₂ [1]

Molecular Weight 116.16 g/mol [1][3]

Appearance
Clear colorless to light yellow

liquid
[1][3]

Melting Point -16 to -13 °C [1]

Boiling Point
99-101 °C at 18 mmHg; 194

°C at 760 mmHg
[1][4][12]

Density ~0.92 g/mL at 25 °C [1]

Water Solubility 18 g/L at 20 °C [1][3][13]

Vapor Pressure 0.188 mmHg at 25 °C [10]

Flash Point 87 °C (190 °F) [4][10]

Table 2: Sensory Thresholds and Descriptors of 2-Ethylbutyric Acid

Parameter Value / Descriptors References

Odor Threshold
15 to 600 ppb (parts per

billion)
[1]

Taste Threshold
Characteristics noted at 35

ppm (parts per million)
[1][10]

Odor Descriptors
Rancid, oily-fruity, acidulous,

pungent, berry, whiskey, dry
[1][2][4]

Taste Descriptors
Acidic, fruity, tropical, creamy

aftertaste, sour
[1][2][10]

Table 3: Regulatory Information for 2-Ethylbutyric Acid
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Regulatory Body Identifier / Status References

FEMA Number 2429 [3][8]

JECFA Number 257 [3][8]

FDA Regulation 21 CFR 172.515 [3][10]

GRAS Status GRAS 3, 25 [3]

Council of Europe No. 2001

Experimental Protocols
Protocol 1: Sensory Evaluation of 2-Ethylbutyric Acid
Objective: To determine the detection threshold and create a descriptive sensory profile of 2-
Ethylbutyric acid.

Methodology:

Panelist Selection: Recruit 15-20 panelists screened for their sensory acuity and ability to

describe flavor attributes.

Threshold Testing (ASTM E679):

Prepare a series of dilutions of 2-Ethylbutyric acid in deodorized water, starting from 100

ppm down to 1 ppb in half-log steps.

Use a three-alternative forced-choice (3-AFC) method, where panelists are presented with

three samples (two blanks, one with the acid) and asked to identify the different sample.

The individual threshold is the lowest concentration at which the panelist can reliably

detect the compound. The group threshold is calculated as the geometric mean of

individual thresholds.

Descriptive Analysis:

Use a trained panel of 8-10 individuals.
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During training sessions, develop a consensus vocabulary for the aroma and flavor

attributes of 2-Ethylbutyric acid (e.g., "fruity," "cheesy," "sour," "creamy").

Prepare a sample of 2-Ethylbutyric acid at a supra-threshold concentration (e.g., 35

ppm) in a neutral food base (e.g., water, unsalted crackers).

Panelists rate the intensity of each attribute on a 15-point scale.

Data Analysis: Analyze threshold data using geometric means. Analyze descriptive analysis

data using analysis of variance (ANOVA) to identify significant differences in attribute

intensity.
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Workflow for the sensory evaluation of a flavor compound.

Protocol 2: Quantification in a Food Matrix using GC-MS
Objective: To quantify the concentration of 2-Ethylbutyric acid in a liquid food sample (e.g.,

fruit juice).

Methodology:
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Internal Standard Preparation: Prepare a stock solution of a suitable internal standard (e.g.,

2-ethylpentanoic acid) in methanol.

Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):

Place 5 mL of the liquid sample into a 20 mL headspace vial.

Add a known amount of the internal standard solution.

Add 1 g of NaCl to increase the volatility of the analytes.

Seal the vial and place it in a heating block at 60°C for 15 minutes for equilibration.

Expose a DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes at 60°C.

GC-MS Analysis:

Injector: Desorb the SPME fiber in the GC inlet at 250°C for 5 minutes (splitless mode).

Column: Use a polar capillary column (e.g., DB-WAX, 30 m x 0.25 mm x 0.25 µm).

Oven Program: Start at 40°C (hold for 3 min), ramp to 150°C at 5°C/min, then ramp to

240°C at 20°C/min (hold for 5 min).

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Use Scan mode

(m/z 35-350) for initial identification and Selected Ion Monitoring (SIM) mode for

quantification. Monitor characteristic ions for 2-ethylbutyric acid (e.g., m/z 73, 87, 116)

and the internal standard.

Calibration and Quantification:

Prepare a series of calibration standards by spiking a blank matrix with known

concentrations of 2-Ethylbutyric acid and a fixed concentration of the internal standard.

Generate a calibration curve by plotting the peak area ratio (analyte/internal standard)

against the concentration ratio.
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Calculate the concentration of 2-Ethylbutyric acid in the sample using the regression

equation from the calibration curve.

Food Sample Sample Preparation
(Add Internal Standard, NaCl)

HS-SPME Extraction
(60°C, 30 min)

SPME Desorption
in GC Inlet (250°C)

GC-MS Analysis
(Separation & Detection)

Data Processing
(Peak Integration)

Quantification
(Calibration Curve) Concentration Result

Click to download full resolution via product page

Workflow for GC-MS quantification using HS-SPME.

Protocol 3: Analysis of Short-Chain Fatty Acids by LC-
MS with Derivatization
Objective: To quantify 2-Ethylbutyric acid and other short-chain fatty acids (SCFAs) in a

complex biological matrix (e.g., plasma) where direct GC-MS is challenging.

Principle: SCFAs are derivatized to improve their retention on reversed-phase LC columns and

enhance their ionization efficiency for mass spectrometry. This protocol is adapted from

methods using 3-nitrophenylhydrazine (3-NPH).[14][15][16]

Methodology:

Reagent Preparation:

3-NPH Solution: 200 mM 3-nitrophenylhydrazine hydrochloride in 50% acetonitrile/water.

EDC Solution: 120 mM N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide with 6% pyridine

in 50% acetonitrile/water.

Internal Standard Stock: Prepare a mixed stock of isotopically labeled SCFAs (or an odd-

chain fatty acid if labeled standards are unavailable) in acetonitrile.

Sample Preparation and Derivatization:

To 50 µL of plasma, add 150 µL of acetonitrile containing the internal standards to

precipitate proteins.
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Vortex and centrifuge at 14,000 x g for 10 minutes.

Transfer 40 µL of the supernatant to a new vial.

Add 20 µL of the 3-NPH solution and 20 µL of the EDC solution.

Incubate at 40°C for 30 minutes.

After incubation, dilute the sample with 400 µL of 10% acetonitrile/water before injection.

LC-MS/MS Analysis:

LC System: UPLC/HPLC system.

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

Mobile Phase A: 0.1% formic acid in water.

Mobile Phase B: 0.1% formic acid in acetonitrile.

Gradient: A suitable gradient to separate the SCFA derivatives (e.g., start at 15% B, ramp

to 55% B over 10 minutes).

Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization

(ESI) source operating in negative ion mode.

Analysis Mode: Multiple Reaction Monitoring (MRM). Monitor the specific precursor-to-

product ion transitions for each derivatized SCFA and internal standard.

Data Analysis: Quantify using a calibration curve prepared in a blank matrix, plotting the

peak area ratio of the analyte to its corresponding internal standard against concentration.
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Generalized pathway for odorant perception in the brain.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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